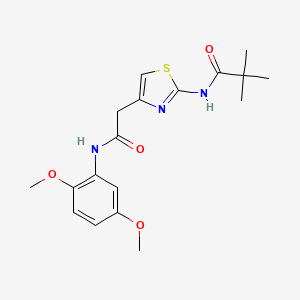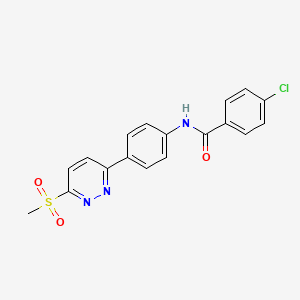![molecular formula C21H24N6O3 B11280149 5-amino-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280149.png)
5-amino-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-N-(2-methoxy-5-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-AMINO-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-AMINO-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate alkynes.
Introduction of the Carbamoyl Group: This step involves the reaction of the triazole intermediate with 2,6-dimethylphenyl isocyanate under controlled conditions.
Attachment of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Methoxy and Methyl Substitutions: These groups are typically introduced through alkylation reactions using methoxy and methyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.
Reduction: Reduction reactions can be performed on the carbamoyl group to yield corresponding amines.
Substitution: The triazole ring can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
Oxidation Products: Oxidized derivatives of the amino and methoxy groups.
Reduction Products: Amines derived from the reduction of the carbamoyl group.
Substitution Products: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antimicrobial, antifungal, and anticancer activities.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-AMINO-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. The carbamoyl and amino groups can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Carbamoyl-Substituted Compounds: Molecules with carbamoyl groups attached to different core structures.
Methoxy-Substituted Compounds: Compounds with methoxy groups on various aromatic rings.
Uniqueness
The uniqueness of 5-AMINO-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-N-(2-METHOXY-5-METHYLPHENYL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C21H24N6O3 |
|---|---|
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
5-amino-1-[2-(2,6-dimethylanilino)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C21H24N6O3/c1-12-8-9-16(30-4)15(10-12)23-21(29)19-20(22)27(26-25-19)11-17(28)24-18-13(2)6-5-7-14(18)3/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28) |
Clave InChI |
PTJHGPNGQYXIGA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)C2=C(N(N=N2)CC(=O)NC3=C(C=CC=C3C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-((4-(ethoxycarbonyl)phenyl)carbamoyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B11280075.png)

![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B11280089.png)
![Methyl 2-{[3-(thiomorpholin-4-ylcarbonyl)quinolin-4-yl]amino}benzoate](/img/structure/B11280091.png)




![2-[3-cyclopentyl-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B11280121.png)
![2-[3'-(3-fluorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11280128.png)

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11280141.png)
![2-[2-Amino-5-(2-methoxyphenyl)-6-methylpyrimidin-4-yl]-5-[(4-bromobenzyl)oxy]phenol](/img/structure/B11280151.png)
![4-{5-Methyl-6-[(pentyloxy)carbonyl]-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl}benzoic acid](/img/structure/B11280160.png)
